molecular formula C15H13ClNNaO3 B13403573 Zomepirac Sodium Salt-d4

Zomepirac Sodium Salt-d4

Cat. No.: B13403573
M. Wt: 317.73 g/mol
InChI Key: SEEXPXUCHVGZGU-HGSONKNXSA-M
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Description

Zomepirac Sodium Salt-d4 is a deuterated form of Zomepirac Sodium, a nonsteroidal anti-inflammatory drug (NSAID). It is the sodium salt of 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate dihydrate. This compound is structurally related to tolmetin, another NSAID, but differs in that the central benzene ring has been replaced by a pyrrole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

Zomepirac Sodium Salt-d4 can be synthesized from diethyl 1,3-acetonedicarboxylate, chloroacetone, and aqueous methylamine via modification of the Hantzsch pyrrole synthesis. The intermediate product undergoes saponification, monoesterification, and thermal decarboxylation to form an ester. This ester is then acylated with N,N-dimethyl-p-chlorobenzamide, followed by saponification to yield Zomepirac .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Zomepirac Sodium Salt-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Zomepirac Sodium Salt-d4 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of Zomepirac in various samples.

    Biology: Studied for its effects on cellular processes and its potential as a tool in biochemical assays.

    Medicine: Investigated for its analgesic and anti-inflammatory properties, although its clinical use has been limited due to safety concerns.

    Industry: Utilized in the development of new NSAIDs and as a model compound in drug metabolism studies

Mechanism of Action

Zomepirac Sodium Salt-d4 exerts its effects by inhibiting prostaglandin synthetase, an enzyme involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting this enzyme, Zomepirac reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zomepirac Sodium Salt-d4 is unique due to its pyrrole ring structure, which distinguishes it from other NSAIDs that typically have a central benzene ring. This structural difference may influence its pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula

C15H13ClNNaO3

Molecular Weight

317.73 g/mol

IUPAC Name

sodium;2-[5-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-1,4-dimethylpyrrol-2-yl]acetate

InChI

InChI=1S/C15H14ClNO3.Na/c1-9-7-12(8-13(18)19)17(2)14(9)15(20)10-3-5-11(16)6-4-10;/h3-7H,8H2,1-2H3,(H,18,19);/q;+1/p-1/i3D,4D,5D,6D;

InChI Key

SEEXPXUCHVGZGU-HGSONKNXSA-M

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)C2=C(C=C(N2C)CC(=O)[O-])C)[2H])[2H])Cl)[2H].[Na+]

Canonical SMILES

CC1=C(N(C(=C1)CC(=O)[O-])C)C(=O)C2=CC=C(C=C2)Cl.[Na+]

Origin of Product

United States

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